

# Technical Support Center: Long-Term Stability Testing of Cadisegliatin Formulations

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Compound of Interest		
Compound Name:	Cadisegliatin	
Cat. No.:	B8750108	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential troubleshooting information and frequently asked questions (FAQs) for the long-term stability testing of **Cadisegliatin** formulations. **Cadisegliatin** is a liverselective glucokinase activator being developed as an oral treatment for diabetes.[1][2][3]

# **Troubleshooting Guides**

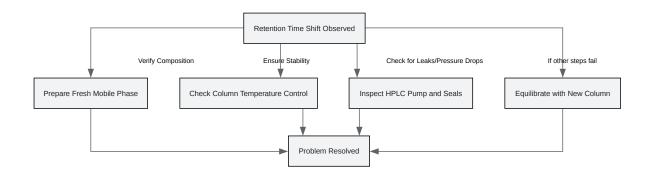
Issue 1: Drifting Retention Times in HPLC Purity Analysis

- Question: During our 12-month long-term stability study, we've observed a gradual shift in the retention time of the Cadisegliatin peak in our reverse-phase HPLC analysis. What could be causing this?
- Answer: Retention time shifts in HPLC can compromise the accuracy of your stability data.[4]
   Several factors could be at play:
  - Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of a volatile solvent component can alter its composition and affect retention times.
  - Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially if the mobile phase pH is not optimal.
  - Temperature Fluctuations: Inconsistent column temperature can lead to variability in retention times.



 Pump Malfunction: Issues with the HPLC pump, such as worn seals or faulty check valves, can cause an unsteady flow rate and lead to retention time shifts.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for HPLC retention time shifts.

### Issue 2: Unexpected Increase in a Known Impurity

- Question: In our 6-month accelerated stability study (40°C/75% RH), we've seen a significant increase in a known degradant, exceeding the specification limit. What are the likely causes?
- Answer: An accelerated stability study is designed to increase the rate of chemical degradation to predict the shelf life of a product. An unexpected increase in a known impurity could be due to several factors:
  - Environmental Factors: High temperature and humidity can accelerate degradation pathways like hydrolysis and oxidation.
  - Drug-Excipient Interaction: An interaction between Cadisegliatin and an excipient in the formulation could be causing the degradation.



 Packaging Issues: If the packaging is not sufficiently protective, it can allow moisture and oxygen to ingress, leading to degradation.

### **Investigation Steps:**

- Review forced degradation studies to confirm the identity of the impurity.
- Analyze the formulation for potential interactions between the active pharmaceutical ingredient (API) and excipients.
- Evaluate the moisture and oxygen barrier properties of the packaging materials.

### Frequently Asked Questions (FAQs)

- Q1: What are the standard conditions for long-term and accelerated stability testing?
  - A1: For long-term stability testing, the standard conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) for a minimum of 12 months. Accelerated stability studies are generally conducted at 40°C ± 2°C / 75% ± 5% RH for a period of six months.
- Q2: How is the shelf life of a drug product determined from stability data?
  - A2: The shelf life is established by monitoring the drug product for any significant changes in its physical, chemical, biological, and microbiological characteristics over time under specified storage conditions. The data collected during long-term stability studies is used to determine the period during which the product remains within its approved specifications.
- Q3: What are the critical quality attributes to monitor during a stability study of an oral solid dosage form like Cadisegliatin tablets?
  - A3: For oral solid dosage forms, critical quality attributes typically include appearance, assay (potency), purity (impurities and degradation products), dissolution, and moisture content.

# **Data Presentation: Stability Summary**



Table 1: Illustrative 12-Month Long-Term Stability Data for **Cadisegliatin** 100 mg Tablets (25°C/60% RH)

Test Paramete r	Specificat ion	Initial	3 Months	6 Months	9 Months	12 Months
Appearanc e	White, round, biconvex tablets	Complies	Complies	Complies	Complies	Complies
Assay (%)	90.0 - 110.0	101.2	100.9	100.5	100.1	99.8
Total Impurities (%)	NMT 2.0	0.15	0.21	0.28	0.35	0.42
Dissolution (%)	NLT 80 (Q=75) in 30 min	95	94	93	92	91
Water Content (%)	NMT 3.0	1.8	1.9	1.9	2.0	2.1

NMT = Not More Than; NLT = Not Less Than

# **Experimental Protocols**

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity

- Column: C18, 4.6 x 250 mm, 5 μm particle size
- Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Gradient Program:



o 0-5 min: 95% A, 5% B

5-20 min: Linear gradient to 5% A, 95% B

o 20-25 min: Hold at 5% A, 95% B

25.1-30 min: Return to 95% A, 5% B

• Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection: UV at 280 nm

• Injection Volume: 10 μL

**Protocol 2: Dissolution Testing** 

Apparatus: USP Apparatus 2 (Paddles)

Medium: 900 mL of 0.1 N HCl

Rotation Speed: 50 RPM

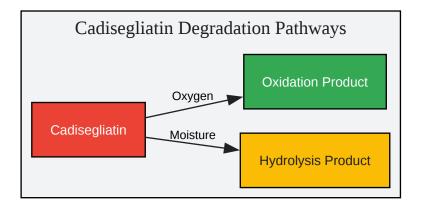
• Temperature: 37°C ± 0.5°C

• Sampling Times: 10, 20, 30, and 45 minutes

Analysis: UV-Vis Spectrophotometry at 280 nm

# **Visualizations**

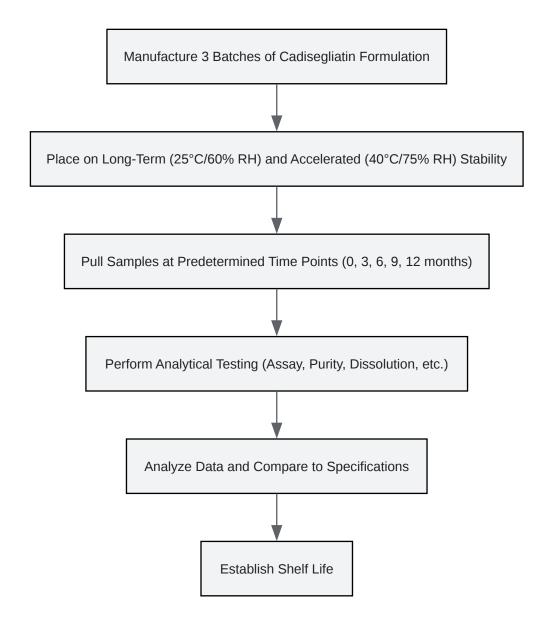




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Caption: Potential degradation pathways for Cadisegliatin.





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Caption: General workflow for a long-term stability study.

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